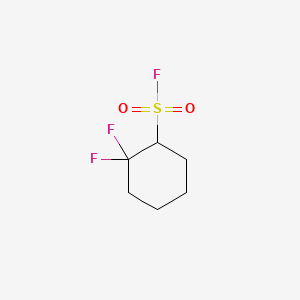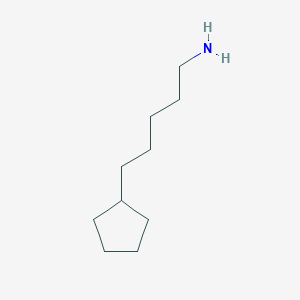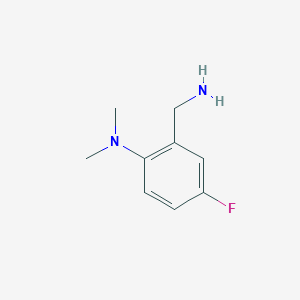
2-(aminomethyl)-4-fluoro-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(aminomethyl)-4-fluoro-N,N-dimethylaniline is an organic compound that features an aniline core substituted with an aminomethyl group and a fluorine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(aminomethyl)-4-fluoro-N,N-dimethylaniline can be achieved through several methods. One common approach involves the reductive amination of 4-fluoro-N,N-dimethylaniline with formaldehyde and ammonia or an amine source under catalytic hydrogenation conditions. This method typically employs a catalyst such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of robust catalysts and optimized reaction conditions can enhance yield and selectivity, making the process economically viable.
Análisis De Reacciones Químicas
Types of Reactions
2-(aminomethyl)-4-fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Compounds with different substituents replacing the fluorine atom.
Aplicaciones Científicas De Investigación
2-(aminomethyl)-4-fluoro-N,N-dimethylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(aminomethyl)-4-fluoro-N,N-dimethylaniline involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(aminomethyl)-4-fluoroaniline
- 4-fluoro-N,N-dimethylaniline
- 2-(aminomethyl)-N,N-dimethylaniline
Uniqueness
2-(aminomethyl)-4-fluoro-N,N-dimethylaniline is unique due to the presence of both the aminomethyl and fluorine substituents on the aniline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H13FN2 |
|---|---|
Peso molecular |
168.21 g/mol |
Nombre IUPAC |
2-(aminomethyl)-4-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C9H13FN2/c1-12(2)9-4-3-8(10)5-7(9)6-11/h3-5H,6,11H2,1-2H3 |
Clave InChI |
QNPOFAVOOULEBC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=C(C=C(C=C1)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


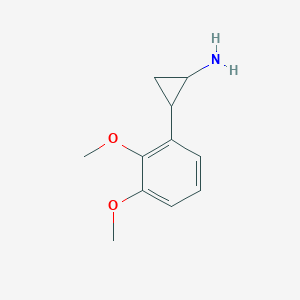
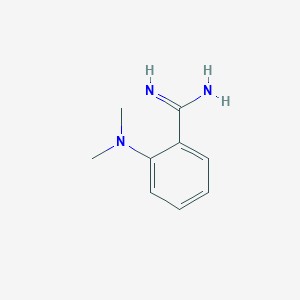

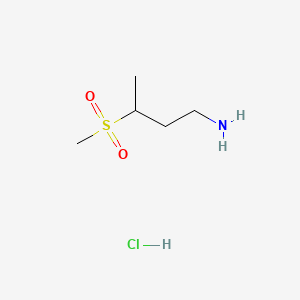

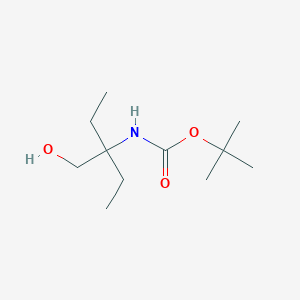

![2-[4-(Trifluoromethyl)phenyl]benzenethiol](/img/structure/B13604515.png)
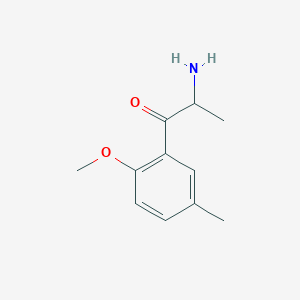
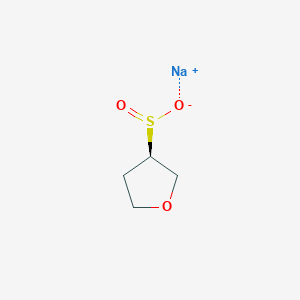
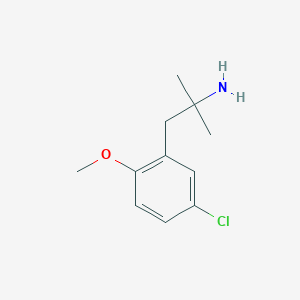
![2-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/structure/B13604542.png)
